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molecular formula C7H7NO B1363502 3-Methylpyridine-4-carbaldehyde CAS No. 74663-96-0

3-Methylpyridine-4-carbaldehyde

Cat. No. B1363502
M. Wt: 121.14 g/mol
InChI Key: JFFOBFAGCSLMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440666B2

Procedure details

3-Chloropyridine-4-carbaldehyde (141.6 mg, 1.00 mmol), trimethylboroxine (278.4 μl 2.00 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) dichloromethane complex (81.6 mg, 0.10 mmol) and potassium carbonate (414.6 mg, 3.00 mmol) were mixed with water (0.2 mL) and 1,4-dioxane (1.8 mL) and stirred at 100° C. for 3 hours. After completion of the reaction, the reaction solution was allowed to cool, and the solvent was removed by vacuum distillation. The resulting crude reaction product containing the desired product was used for the next step (594.7 mg).
Quantity
141.6 mg
Type
reactant
Reaction Step One
Quantity
278.4 μL
Type
reactant
Reaction Step One
Quantity
414.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
81.6 mg
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[O:9].[CH3:10]B1OB(C)OB(C)O1.C(=O)([O-])[O-].[K+].[K+].O>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O1CCOCC1>[CH3:10][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[O:9] |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
141.6 mg
Type
reactant
Smiles
ClC=1C=NC=CC1C=O
Name
Quantity
278.4 μL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
414.6 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
81.6 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
1.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
The resulting crude reaction product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=NC=CC1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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